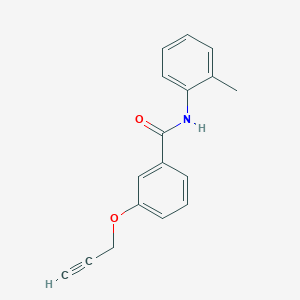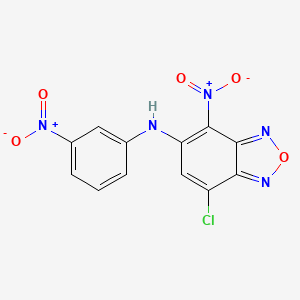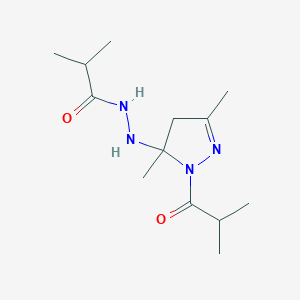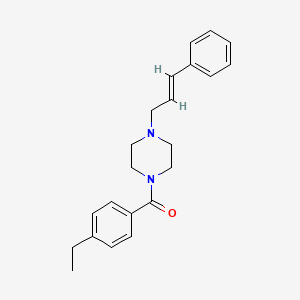
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide, also known as MPAPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in the brain. N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide in lab experiments include its high purity and high yield synthesis. However, the limitations of using N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide in lab experiments include the limited understanding of its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide. One direction is to further explore its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further understand its mechanism of action and to identify potential side effects. Additionally, future research could explore the potential use of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide as a neuroprotective agent and as an anti-inflammatory agent.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide is a multi-step process that involves the reaction of 2-methylbenzoyl chloride with propargyl alcohol to form 2-methylphenyl propargyl ether. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide. The synthesis of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has been optimized to yield high purity and high yields.
Scientific Research Applications
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has also been studied for its potential use as a neuroprotective agent and as an anti-inflammatory agent.
properties
IUPAC Name |
N-(2-methylphenyl)-3-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-3-11-20-15-9-6-8-14(12-15)17(19)18-16-10-5-4-7-13(16)2/h1,4-10,12H,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWOBONDGMSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-4-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5104647.png)
![2-ethyl-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5104655.png)
![N-ethyl-6-(3-fluoro-4-methoxyphenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5104658.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![2-[(3-methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5104672.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)


![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)